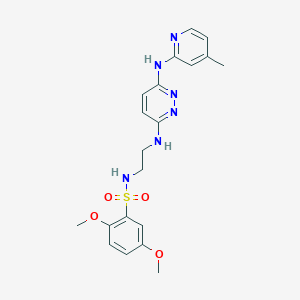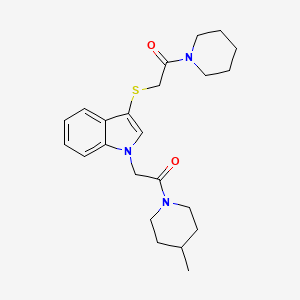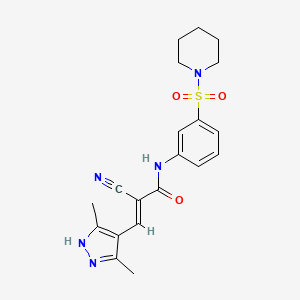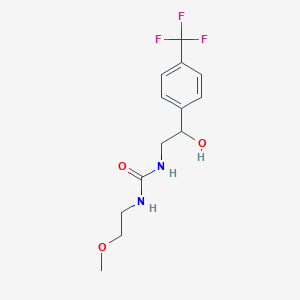
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a hydroxyethyl group, and a methoxyethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the hydroxyethyl intermediate.
Urea Formation: The hydroxyethyl intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
1-(2-Hydroxy-2-(4-chlorophenyl)ethyl)-3-(2-methoxyethyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-21-7-6-17-12(20)18-8-11(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,19H,6-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGSVKLOMYUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2743416.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2743417.png)
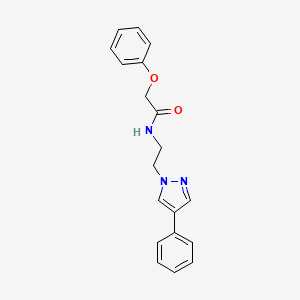
![(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2743420.png)
![N-(1,3-benzothiazol-2-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2743423.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)
![4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2743426.png)
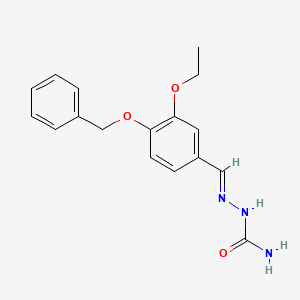
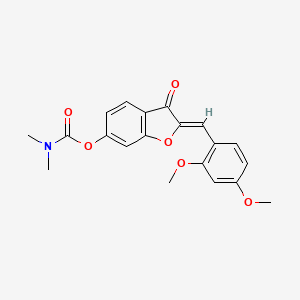
![N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2743432.png)
